molecular formula C13H22O2 B12663413 Octahydropentalenyl 3-methylbutyrate CAS No. 93964-83-1

Octahydropentalenyl 3-methylbutyrate

Cat. No.: B12663413
CAS No.: 93964-83-1
M. Wt: 210.31 g/mol
InChI Key: NRSRDHUBEUUTHZ-UHFFFAOYSA-N
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Description

Octahydropentalenyl 3-methylbutyrate is an ester derivative characterized by a bicyclic octahydropentalenyl group esterified to 3-methylbutyric acid. Esters of 3-methylbutyrate are widely studied for their roles in flavoring agents, agrochemicals, and environmental behavior due to their volatility and lipophilicity .

Properties

CAS No.

93964-83-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl 3-methylbutanoate

InChI

InChI=1S/C13H22O2/c1-9(2)8-13(14)15-12-7-6-10-4-3-5-11(10)12/h9-12H,3-8H2,1-2H3

InChI Key

NRSRDHUBEUUTHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1CCC2C1CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropentalenyl 3-methylbutyrate typically involves the esterification of octahydropentalenyl alcohol with 3-methylbutyric acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydropentalenyl 3-methylbutyrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Octahydropentalenyl 3-methylbutyrate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydropentalenyl 3-methylbutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with enzymes and receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Structural Comparison

Key Structural Analogs:

Octyl 3-Methylbutyrate : Features a linear octyl chain instead of the bicyclic octahydropentalenyl group. This structural difference impacts molecular weight and lipophilicity .

Fenvalerate: A pyrethroid insecticide containing a 3-methylbutyrate moiety linked to a cyano-phenoxybenzyl group. The addition of chlorine and aromatic rings enhances its pesticidal activity compared to simpler esters .

Ethyl 3-Methylbutyrate : A volatile ester found in environmental studies, with a shorter ethyl chain increasing volatility and environmental mobility .

Structural Implications :

Physico-Chemical Properties

Compound Molecular Weight (g/mol) Volatility Lipophilicity (LogP) Key Applications
Octahydropentalenyl 3-methylbutyrate* ~250–300 (estimated) Low High (estimated) Potential flavoring/agrochemical
Octyl 3-methylbutyrate ~200 Moderate Moderate Fruit ripening, flavoring
Fenvalerate 419.90 Low High Insecticide
Ethyl 3-methylbutyrate ~130 High Low Environmental marker

*Estimated based on structural analogs.

Key Findings :

  • Volatility : Ethyl 3-methylbutyrate’s high volatility contrasts with fenvalerate and octahydropentalenyl derivatives, which exhibit lower volatility due to larger substituents .
  • Lipophilicity : Fenvalerate’s LogP (~6.2) exceeds simpler esters, aligning with its pesticidal efficacy. This compound’s lipophilicity is expected to be intermediate between octyl and fenvalerate derivatives .

Functional and Environmental Behavior

Environmental Persistence :

  • Halite matrices may trap volatile esters like ethyl 3-methylbutyrate, reducing degradation rates .
  • Bicyclic esters (e.g., this compound) are hypothesized to resist microbial degradation more effectively than linear-chain analogs .

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